ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-9(15)6-14-7-13-10-8(11(14)16)4-3-5-12-10/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPQDPCECTYDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Knoevenagel-Michael cyclocondensation reaction, which involves the reaction of barbituric acid or its derivatives with malononitrile and arylaldehyde derivatives . This reaction is often carried out in the presence of a catalyst such as sodium eosin Y under visible light irradiation in an aqueous ethanol solution .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to ensure high yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the scalability and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the pyrido[2,3-d]pyrimidine core .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrido[2,3-d]pyrimidine compounds .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate serves as a valuable scaffold in medicinal chemistry for developing new drugs targeting various diseases. Its structural features allow for modifications that can enhance biological activity and selectivity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. For instance:
- In vitro studies have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the inhibition of DHFR, leading to increased markers of apoptosis and decreased proliferation rates compared to controls.
Antimicrobial Efficacy
Research indicates that derivatives of this compound exhibit strong antimicrobial properties:
- In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- The compound has been identified as a potential lead for developing new antibiotics targeting resistant bacterial strains.
Biochemical Properties
The biochemical properties of this compound contribute to its diverse applications:
- Antitumor Activity : Inhibition of key enzymes involved in cell proliferation.
- Antimicrobial Activity : Effective against resistant strains.
- Cyclin-dependent Kinase Inhibition : Some derivatives act as inhibitors crucial for regulating the cell cycle.
Preparation Methods
The synthesis of this compound typically involves multi-step reactions:
- Knoevenagel-Michael Cyclocondensation Reaction : This method involves the reaction of barbituric acid or its derivatives with malononitrile and arylaldehyde derivatives.
Industrial Production Methods
For large-scale production, optimizing synthesis processes using continuous flow reactors and green chemistry principles can enhance yield and sustainability.
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate and related heterocyclic derivatives:
Key Structural and Functional Differences:
Core Heterocycle: The pyrido[2,3-d]pyrimidin-4-one core (target compound) combines pyridine and pyrimidine rings, enabling π-π stacking interactions. In contrast, thieno and benzothieno analogs (e.g., ) incorporate sulfur atoms, which improve lipophilicity and binding to cysteine-rich enzyme pockets .
Substituents: Ethyl acetate groups are common in all compounds, suggesting shared metabolic pathways (e.g., esterase-mediated hydrolysis). Benzothieno derivatives feature sulfonamide and thioether groups, critical for COX-2 inhibition (IC₅₀ values in the nanomolar range).
Biological Activities: Benzothieno[3,2-d]pyrimidin-4-one sulfonamides suppress prostaglandin E2 (PGE2) and interleukin-8 (IL-8) in inflamed cells, making them promising anti-inflammatory agents. No direct activity data exist for the target compound, but its pyrido-pyrimidine core is structurally analogous to kinase inhibitors reported elsewhere.
Biological Activity
Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications.
Target Enzyme : The primary target of this compound is dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate pathway by catalyzing the conversion of dihydrofolate to tetrahydrofolate, an essential step in DNA synthesis.
Mode of Action : The compound inhibits DHFR by binding to its active site, which disrupts DNA synthesis and can lead to cell growth cessation. This inhibition is significant in the context of cancer therapy and antimicrobial activity, as it targets rapidly dividing cells or pathogens that rely on folate metabolism for growth .
This compound exhibits several notable biochemical properties:
- Antitumor Activity : Compounds within the pyrido[2,3-d]pyrimidine class have demonstrated anti-tumor effects through their ability to inhibit key enzymes involved in cell proliferation.
- Antimicrobial Activity : Related compounds have shown antimicrobial and cytotoxic properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi.
- CDK Inhibition : Some derivatives have been identified as cyclin-dependent kinase (CDK) inhibitors, which are crucial for regulating the cell cycle and can be exploited for cancer therapy .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
- Anticancer Studies : A study highlighted its effectiveness in inhibiting cancer cell lines by disrupting the folate metabolism pathway. The compound demonstrated significant cytotoxicity against various tumor cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Research showed that derivatives of this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that it could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .
- Mechanistic Insights : Further investigations revealed that the inhibition of DHFR leads to a cascade of cellular events resulting in apoptosis in cancer cells. This was evidenced by increased markers of apoptosis and decreased proliferation rates in treated cells compared to controls .
Comparison with Similar Compounds
To illustrate the unique properties of this compound, a comparison with other pyrido[2,3-d]pyrimidine derivatives is presented:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | Antitumor | Similar structural features but different functional groups |
| 5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | Antimicrobial | Used as scaffolds for developing biologically active molecules |
The distinct functional groups in this compound contribute to its specific biological activities, setting it apart from other compounds in the same class.
Q & A
Q. Advanced
- In Silico Docking : Use density functional theory (DFT) to model interactions between the compound’s pyrido-pyrimidine core and enzyme active sites (e.g., kinase targets). Validate with molecular dynamics simulations to assess binding stability .
- SAR Studies : Combine computational predictions with experimental IC₅₀ measurements to refine substituent effects on bioactivity. For example, fluorination at specific positions may enhance binding affinity .
How should researchers resolve contradictions in biological activity data across different assay systems?
Q. Advanced
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to distinguish target-specific effects from off-target interactions.
- Interdisciplinary Collaboration : Integrate chemical biology data (e.g., proteomics) with computational models to identify confounding factors like solubility or metabolic instability .
What strategies address solubility challenges during in vitro testing?
Q. Advanced
- Co-Solvent Systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain compound stability while avoiding cytotoxicity.
- Prodrug Derivatization : Modify the ester group to a more hydrophilic moiety (e.g., carboxylate salt) for aqueous compatibility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
What methodologies are recommended for studying reaction mechanisms in pyrido-pyrimidine synthesis?
Q. Advanced
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track atom migration during cyclization steps.
- Kinetic Studies : Employ stopped-flow NMR or time-resolved spectroscopy to identify rate-determining steps.
- Computational Modeling : Map reaction pathways using transition state theory to predict regioselectivity and optimize catalyst systems .
How can researchers ensure reproducibility in multi-step syntheses?
Q. Advanced
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Use factorial design to systematically vary parameters (temperature, solvent ratio) and identify critical control points .
What are the best practices for structural elucidation of degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
